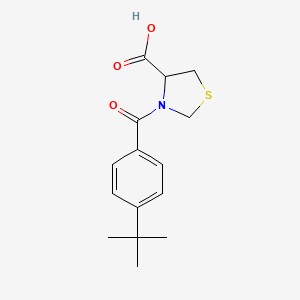

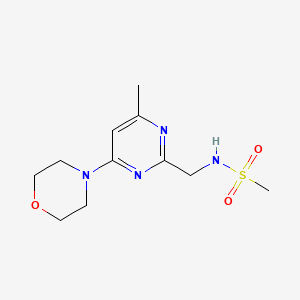

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-tert-Butylbenzoic acid is a white to slightly yellow flake . It is obtained by the liquid-phase air oxidation of 4-tert-butyltoluene . It is used as a modifier for alkyd resins and a polymerization regulator for polyesters . It is also used as an additive in cutting oils and as a corrosion inhibitor . It has been used as a potent yeast sirtuin (Sir2p) inhibitor .

Molecular Structure Analysis

The molecular formula of 4-tert-Butylbenzoic acid is C11H14O2 . The average mass is 178.228 Da and the monoisotopic mass is 178.099380 Da .Physical And Chemical Properties Analysis

4-tert-Butylbenzoic acid has a melting point of 162-165 °C . It is slightly soluble in water, soluble in ethanol, benzene . The density is 1.045 g/cm3 at 30°C . The vapor pressure is less than 0.01 hPa at 20 °C . The flash point is 180 °C .Aplicaciones Científicas De Investigación

Steric Effects and Inhibition of Resonance : A study by Böhm and Exner (2001) focused on the steric effects and steric inhibition of resonance in carboxylic acids, including compounds related to 3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid. Their research highlighted the significance of these effects in understanding the acidity and molecular interactions of these compounds (Böhm & Exner, 2001).

Synthesis and Applications in Chiral Chemistry : Studer, Hintermann, and Seebach (1995) reported on the synthesis and first applications of a new chiral auxiliary closely related to the thiazolidine-4-carboxylic acid family. This study contributes to the broader understanding of the synthesis and application of chiral compounds in chemical research (Studer, Hintermann, & Seebach, 1995).

Self-Assembly and Molecular Arrays : Research by Armstrong et al. (2002) investigated the self-assembly directed by hydrogen bonding in molecular arrays derived from 4-tert-butylbenzoic acid and aliphatic diamines. This research provides insight into the potential of thiazolidine-4-carboxylic acid derivatives in forming structured molecular arrays (Armstrong et al., 2002).

Synthesis of Dipeptide 4-Nitroanilides : Schutkowski, Mrestani-Klaus, and Neubert (2009) explored the synthesis of various dipeptide 4-nitroanilides, including those containing thiazolidine-4-carboxylic acid, offering insights into peptide synthesis methodologies and their applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).

Antibacterial Properties and Structure-Activity Relationship : A study by Song et al. (2009) focused on the synthesis, structure, and structure-activity relationship analysis of 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives as potential antibacterial agents. This research highlights the potential biomedical applications of thiazolidine-4-carboxylic acid derivatives (Song et al., 2009).

Mecanismo De Acción

Safety and Hazards

4-tert-Butylbenzoic acid is harmful if inhaled or swallowed. It may cause eye and skin irritation. It may cause respiratory and digestive tract irritation. It may cause nervous system effects. It may cause liver and kidney damage . It is classified as Acute Tox. 4 Oral - Aquatic Chronic 3 - Repr. 1B - STOT RE 1 .

Propiedades

IUPAC Name |

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3S/c1-15(2,3)11-6-4-10(5-7-11)13(17)16-9-20-8-12(16)14(18)19/h4-7,12H,8-9H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWQBUXLRDLZXCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CSCC2C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-tert-butylbenzoyl)-1,3-thiazolidine-4-carboxylic Acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-(hydroxymethyl)-8-methyl-N-(4-methylphenyl)-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2465722.png)

![N1-methyl-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2465724.png)

![4-chloro-2-(7-methoxy-5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2465727.png)

![3-(2-fluorobenzyl)-7-[(1-pyridin-2-ylethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465734.png)

![3-phenethyl-1-propylpyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2465735.png)

![2-{[3-cyano-4-(2-ethoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2465736.png)

![4-{5-[(4-Phenylpiperazino)methyl]-1,3-thiazol-2-yl}morpholine](/img/structure/B2465740.png)